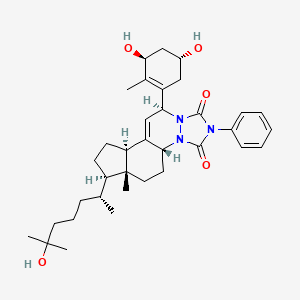

Impurity C of Calcitriol

Beschreibung

Eigenschaften

IUPAC Name |

(1R,7S,10R,13R,14R)-7-[(3S,5R)-3,5-dihydroxy-2-methylcyclohexen-1-yl]-13-[(2R)-6-hydroxy-6-methylheptan-2-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H49N3O5/c1-21(10-9-16-34(3,4)43)27-13-14-28-26-20-30(25-18-24(39)19-31(40)22(25)2)38-33(42)36(23-11-7-6-8-12-23)32(41)37(38)29(26)15-17-35(27,28)5/h6-8,11-12,20-21,24,27-31,39-40,43H,9-10,13-19H2,1-5H3/t21-,24-,27-,28+,29-,30+,31+,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYDPRRXRNSGAGP-ZBKKTSFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC(CC1O)O)C2C=C3C4CCC(C4(CCC3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)C(C)CCCC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C[C@H](C[C@@H]1O)O)[C@@H]2C=C3[C@@H]4CC[C@@H]([C@]4(CC[C@H]3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)[C@H](C)CCCC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H49N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Formation of Calcitriol Impurity C: A Deep Dive into its Molecular Genesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcitriol (B1668218), the biologically active form of vitamin D3, is a critical hormone in regulating calcium and phosphorus homeostasis. Its chemical instability, however, presents a significant challenge in pharmaceutical development and manufacturing. This technical guide provides an in-depth exploration of the formation mechanism of Calcitriol Impurity C, a significant degradation and process-related impurity. Through a detailed examination of the underlying chemical transformations, including thermal isomerization and cycloaddition reactions, this document aims to equip researchers and drug development professionals with the knowledge to understand, control, and mitigate the formation of this impurity. This guide includes a comprehensive review of the reaction mechanisms, detailed experimental protocols for analytical derivatization, and a summary of the factors influencing the formation of Calcitriol Impurity C.

Introduction

Calcitriol (1α,25-dihydroxyvitamin D3) is a secosteroid hormone essential for maintaining mineral balance and bone health.[1][] Its therapeutic applications are extensive, ranging from the treatment of hypocalcemia and secondary hyperparathyroidism to potential roles in immunomodulation and cancer therapy.[1][3] Despite its therapeutic importance, calcitriol is highly susceptible to degradation, particularly when exposed to heat and light.[4] This instability leads to the formation of various impurities, which can impact the safety and efficacy of pharmaceutical formulations.

Among these, Calcitriol Impurity C, identified as the pre-Calcitriol 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) adduct, is of particular interest.[5][6] Its presence is recognized in major pharmacopeias, highlighting the need for its stringent control in drug substance and product.[7] This guide elucidates the intricate two-step formation mechanism of this impurity, providing a foundational understanding for the development of robust manufacturing processes and stable formulations.

The Formation Pathway of Calcitriol Impurity C

The formation of Calcitriol Impurity C is not a direct degradation of the calcitriol molecule but rather a trapping of a transient, thermally induced isomer. The process can be dissected into two key sequential reactions:

-

Thermal Isomerization: Calcitriol undergoes a reversible thermal isomerization to form its 6,7-cis isomer, known as pre-calcitriol.

-

Diels-Alder Cycloaddition: The generated pre-calcitriol, which possesses a conjugated diene system in a favorable conformation, reacts with a dienophile, in this case, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), to form a stable adduct, Calcitriol Impurity C.

The overall formation pathway can be visualized as follows:

References

- 1. forced degradation study: Topics by Science.gov [science.gov]

- 3. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Convergent total synthesis of (+)-calcipotriol: A scalable, modular approach to vitamin D analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calcium balance during calcitriol and paricalcitol administration in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preparation and Evaluation of Low-Dose Calcitriol Dry Powder Inhalation as Host-Directed Adjunct Therapy for Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Calcitriol Impurity C

Audience: Researchers, scientists, and drug development professionals.

Abstract

Calcitriol (B1668218), the biologically active form of vitamin D3, is a critical hormone regulating calcium homeostasis and cellular proliferation. Its synthesis and degradation can lead to the formation of various impurities that must be carefully monitored and controlled in pharmaceutical formulations. This guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and biological relevance of Calcitriol Impurity C, a specified impurity in the European Pharmacopoeia. This document is intended to serve as a technical resource for researchers and professionals involved in the development, manufacturing, and analysis of Calcitriol-containing products.

Introduction to Calcitriol and Its Impurities

Calcitriol [(1α,3β,5Z,7E)-9,10-secocholesta-5,7,10(19)-triene-1,3,25-triol] is a steroid hormone that plays a pivotal role in the regulation of calcium and phosphorus levels in the body.[1][2] It exerts its effects by binding to the vitamin D receptor (VDR), a nuclear transcription factor that modulates the expression of a wide array of genes.[3][4][5] The therapeutic use of Calcitriol in conditions such as hypocalcemia and osteoporosis necessitates stringent control over its purity and impurity profile.[2]

Impurities in active pharmaceutical ingredients (APIs) can arise from the manufacturing process, degradation of the API, or interaction with excipients. These impurities can potentially impact the safety and efficacy of the final drug product. Calcitriol Impurity C is a known process-related impurity and is also referred to as the triazoline adduct of pre-Calcitriol or pre-Calcitriol PTAD adduct.[2][][7]

Physicochemical Properties of Calcitriol Impurity C

Calcitriol Impurity C is chemically designated as (6aR,7R,9aR)-11-[(3S,5R)-3,5-dihydroxy-2-methylcyclohex-1-enyl]-7-[(1R)-5-hydroxy-1,5-dimethylhexyl]-6a-methyl-2-phenyl-5,6,6a,7,8,9,9a,11-octahydro-1H,4aH-cyclopenta[f][3][8][9]triazolo[1,2-a]cinnoline-1,3(2H)-dione.[7][10] Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C35H49N3O5 | [][10][11] |

| Molecular Weight | 591.78 g/mol | [][10][11] |

| CAS Number | 86307-44-0 | [][7][10] |

| Appearance | White to Off-White Solid | [] |

| Melting Point | >130 °C (with decomposition) | [] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol. | [10][11] |

| Purity (by HPLC) | >98% | [] |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A stability-indicating reverse-phase HPLC (RP-HPLC) method is crucial for the separation and quantification of Calcitriol and its impurities, including Impurity C. The following protocol is a representative method based on literature and pharmacopeial guidelines.[12][13]

-

Chromatographic System:

-

Column: RP-C18, 150 x 4.6 mm, 2.7 µm particle size.[13]

-

Column Temperature: 50°C.[13]

-

Mobile Phase: A gradient elution using a mixture of water, methanol, acetonitrile, and tetrahydrofuran. The specific gradient profile should be optimized to achieve adequate separation.[13]

-

Flow Rate: Approximately 1.2 mL/min.[14]

-

Detection Wavelength: 265 nm.[14]

-

-

Sample Preparation:

-

Accurately weigh and dissolve the Calcitriol sample in a suitable diluent, such as a mixture of mobile phase components.

-

Protect the solution from light and air to prevent degradation of Calcitriol and its isomers.[12]

-

-

Procedure:

-

Equilibrate the HPLC system with the initial mobile phase composition.

-

Inject a known volume of the sample solution (e.g., 10 µL).[14]

-

Run the gradient elution program.

-

Record the chromatogram and integrate the peak areas.

-

Calculate the percentage of each impurity using the area normalization method.

-

Spectroscopic Analysis for Structural Elucidation

Standard spectroscopic techniques are employed to confirm the structure of Calcitriol Impurity C.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Elucidates the detailed chemical structure and stereochemistry of the impurity.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

Biological Context: Calcitriol Signaling Pathways

Calcitriol Impurity C, as a derivative of a Calcitriol precursor, may have the potential to interact with the biological pathways of the parent molecule. The primary mechanism of action of Calcitriol is through the Vitamin D Receptor (VDR).[3][4]

The genomic signaling pathway of Calcitriol involves the following key steps:

-

Ligand Binding: Calcitriol enters the target cell and binds to the VDR in the cytoplasm or nucleus.[4]

-

Heterodimerization: The Calcitriol-VDR complex forms a heterodimer with the Retinoid X Receptor (RXR).[5][15]

-

DNA Binding: The VDR-RXR heterodimer binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[5][15]

-

Transcriptional Regulation: The binding of the complex to VDREs recruits co-activator or co-repressor proteins, which in turn modulate the transcription of genes involved in calcium transport, bone metabolism, cell differentiation, and immune function.[3][5]

Calcitriol is also known to modulate other signaling cascades, such as the NF-κB and MAPK pathways, which are involved in inflammation and cell growth.[9][16][17]

Visualizations

Experimental Workflow for Impurity Analysis

Caption: Workflow for the analysis of Calcitriol Impurity C.

Calcitriol Genomic Signaling Pathway

Caption: Simplified diagram of the Calcitriol genomic signaling pathway via the Vitamin D Receptor (VDR).

Conclusion

A thorough understanding of the physicochemical properties of Calcitriol Impurity C is essential for ensuring the quality, safety, and efficacy of Calcitriol drug products. This guide has summarized the key chemical and physical characteristics of this impurity, provided a representative analytical protocol for its detection and quantification, and placed its potential biological activity within the context of the known signaling pathways of its parent compound. The information presented herein serves as a valuable technical resource for professionals in the pharmaceutical industry.

References

- 1. Calcitriol | C27H44O3 | CID 5280453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Calcitriol EP Impurity C | CAS No.86307-44-0 [chemicea.com]

- 3. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. VDR (VITAMIN D RECEPTOR) - NuRCaMeIn [ub.edu]

- 5. mdpi.com [mdpi.com]

- 7. veeprho.com [veeprho.com]

- 8. Vitamin D Receptor Signaling and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Calcitriol modulate post-ischemic TLR signaling pathway in ischemic stroke patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. allmpus.com [allmpus.com]

- 11. Impurity C of Calcitriol | TargetMol [targetmol.com]

- 12. uspbpep.com [uspbpep.com]

- 13. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]

- 14. CN107782810A - The method for detecting calcitriol content in calcitriol soft capsule - Google Patents [patents.google.com]

- 15. ar.iiarjournals.org [ar.iiarjournals.org]

- 16. ashpublications.org [ashpublications.org]

- 17. Mechanism of calcitriol regulating parathyroid cells in secondary hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Analytical Characterization of Calcitriol Impurity C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data currently available for Calcitriol Impurity C, also known as the pre-Calcitriol PTAD adduct. Due to the proprietary nature of specific spectroscopic data for impurity standards, this document focuses on summarizing key identification parameters, outlining detailed experimental protocols for its analysis, and illustrating the analytical workflow. The information presented is curated from publicly available resources and is intended to support research, development, and quality control activities involving Calcitriol.

Data Presentation

Calcitriol Impurity C is a critical reference standard for the quality control of Calcitriol, the active form of vitamin D3. While specific raw spectroscopic data such as detailed NMR chemical shifts and mass spectral fragmentation patterns are typically provided by suppliers upon purchase of the reference standard, the following tables summarize its fundamental properties and the analytical techniques used for its characterization.

Table 1: Chemical and Physical Properties of Calcitriol Impurity C

| Property | Value | Source |

| Chemical Name | (6aR,7R,9aR)-11-[(3S,5R)-3,5-Dihydroxy-2-methylcyclohex-1-enyl]-7-[(1R)-5-hydroxy-1,5-dimethylhexyl]-6a-methyl-2-phenyl-5,6,6a,7,8,9,9a,11-octahydro-1H,4aH-cyclopenta[f][1][2][]triazolo[1,2-a]cinnoline-1,3(2H)-dione | [][4] |

| Synonyms | Pre-Calcitriol Triazoline Adduct; pre-Calcitriol PTAD Adduct | [][4] |

| CAS Number | 86307-44-0 | [1][][5] |

| Molecular Formula | C35H49N3O5 | [1][] |

| Molecular Weight | 591.78 g/mol | [1][] |

| Appearance | White to Off-White Solid | [] |

| Purity (by HPLC) | >98% | [1] |

| Solubility | Soluble in Methanol (B129727) (MeOH) and Dimethyl Sulfoxide (B87167) (DMSO) | [6] |

Table 2: Summary of Analytical Techniques for the Characterization of Calcitriol Impurity C

| Technique | Purpose | Key Considerations |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | Reverse-phase chromatography is commonly employed. The method should be stability-indicating. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Structural confirmation, sensitive quantification, and impurity profiling. | Derivatization with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) enhances ionization for sensitive detection.[7] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) | Unequivocal structure elucidation and confirmation. | Data is used to confirm the covalent structure of the adduct. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | |

| Thermogravimetric Analysis (TGA) | Assessment of thermal stability. |

Experimental Protocols

Detailed experimental protocols for the analysis of Calcitriol and its impurities are crucial for accurate and reproducible results. The following sections outline typical methodologies for LC-MS/MS and NMR analysis.

LC-MS/MS Method for the Analysis of Calcitriol Impurity C

This protocol is based on established methods for the analysis of Calcitriol and its metabolites, which often involve derivatization to improve sensitivity.

2.1.1. Sample Preparation

-

Standard and Sample Solution Preparation: Accurately weigh a suitable amount of Calcitriol Impurity C reference standard and dissolve in a known volume of methanol or acetonitrile (B52724) to prepare a stock solution. Prepare working standards by serial dilution. For drug product analysis, extract the active pharmaceutical ingredient (API) and its impurities using an appropriate solvent system.

-

Derivatization (Optional but Recommended for High Sensitivity): Calcitriol Impurity C is already a PTAD adduct. For the analysis of Calcitriol where this impurity is being monitored, the derivatization of Calcitriol with PTAD is a common step to enhance the ionization efficiency for mass spectrometry.[7]

2.1.2. Chromatographic Conditions

-

Instrument: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

-

Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm) is typically used.

-

Mobile Phase: A gradient elution with a two-solvent system is common.[8]

-

Solvent A: Water with 0.1% formic acid or an ammonium (B1175870) formate (B1220265) buffer.

-

Solvent B: Acetonitrile or methanol with 0.1% formic acid.

-

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40 °C, to ensure reproducible retention times.

-

Injection Volume: Typically 5-10 µL.

2.1.3. Mass Spectrometric Conditions

-

Instrument: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally used.[8]

-

Ion Source Parameters:

-

Capillary Voltage: ~3.0-4.0 kV

-

Source Temperature: ~120-150 °C

-

Desolvation Gas Temperature: ~350-500 °C

-

Desolvation Gas Flow: ~600-800 L/hr

-

-

Data Acquisition: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for Calcitriol Impurity C. The specific m/z transitions would need to be determined during method development by infusing a standard of the impurity. Given the molecular weight of 591.78, the protonated molecule [M+H]⁺ would be at m/z 592.8. Fragmentation would likely involve the loss of water and parts of the side chain.

NMR Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules, including complex impurities like Calcitriol Impurity C.

2.2.1. Sample Preparation

-

Dissolve approximately 5-10 mg of the Calcitriol Impurity C reference standard in a suitable deuterated solvent (e.g., deuterated chloroform (B151607) (CDCl₃), deuterated methanol (CD₃OD), or deuterated dimethyl sulfoxide (DMSO-d₆)). The choice of solvent depends on the solubility of the compound and the desired resolution of the spectra.

-

Transfer the solution to a 5 mm NMR tube.

2.2.2. NMR Spectrometer Parameters

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Experiments:

-

¹H NMR: To determine the proton environment and coupling constants.

-

¹³C NMR: To identify all unique carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to fully assign the structure.

-

-

Data Processing: The acquired data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane). While the specific chemical shifts are proprietary, the spectra would be expected to be consistent with the complex steroidal and triazoline adduct structure.[1]

Mandatory Visualizations

The following diagrams illustrate the formation of Calcitriol Impurity C and the analytical workflow for its characterization.

Caption: Formation of Calcitriol Impurity C via a Diels-Alder reaction.

References

- 1. biocrick.com [biocrick.com]

- 2. A (13)C solid-state NMR analysis of vitamin D compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. veeprho.com [veeprho.com]

- 5. Calcitriol EP Impurity C | CAS No.86307-44-0 [chemicea.com]

- 6. Impurity C of Calcitriol | TargetMol [targetmol.com]

- 7. ijbio.com [ijbio.com]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Triazoline Adduct of Pre-Calcitriol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The triazoline adduct of pre-calcitriol is a significant chemical entity in the field of vitamin D research and pharmaceutical development. Formed through a Diels-Alder reaction between pre-calcitriol, a thermally labile precursor to calcitriol (B1668218), and 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), this adduct serves a dual purpose. Primarily, it acts as a crucial intermediate in the chemical synthesis of calcitriol and its analogues, protecting the sensitive conjugated diene system of the pre-vitamin D core. Secondly, it is utilized as a derivatizing agent to enhance the analytical detection and quantification of vitamin D metabolites in various biological matrices through techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive overview of its synthesis, characterization, and relevance.

Chemical Properties and Structure

The triazoline adduct of pre-calcitriol, systematically named (4aR,6aR,7R,9aR,11S)-11-((3S,5R)-3,5-Dihydroxy-2-methylcyclohex-1-en-1-yl)-7-((R)-6-hydroxy-6-methylheptan-2-yl)-6a-methyl-2-phenyl-4a,6,6a,7,8,9,9a,11-octahydro-1H,5H-cyclopenta[f][1][2]triazolo[1,2-a]cinnoline-1,3(2H)-dione, is also commonly referred to as Calcitriol EP Impurity C.[2] Its formation involves the [4+2] cycloaddition of the s-cis diene of pre-calcitriol with the dienophile PTAD.

Table 1: Chemical and Physical Properties of the Pre-Calcitriol PTAD Adduct

| Property | Value | Reference |

| CAS Number | 86307-44-0 | [2] |

| Molecular Formula | C35H49N3O5 | [2] |

| Molecular Weight | 591.8 g/mol | [2][] |

| Appearance | White to Off-White Solid | [] |

| Density (predicted) | 1.27±0.1 g/cm³ | [] |

| Solubility | Soluble in DMSO | [1] |

Synthesis and Experimental Protocols

The synthesis of the pre-calcitriol PTAD adduct is achieved through a Diels-Alder reaction. While specific preparative scale protocols are not extensively detailed in publicly accessible literature, the following procedures are based on established methods for the derivatization and protection of vitamin D compounds.

Experimental Protocol 1: Analytical Scale Derivatization for LC-MS/MS Analysis

This protocol is adapted from methodologies aimed at enhancing the detection of vitamin D metabolites.

Materials:

-

Pre-calcitriol standard solution

-

4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) solution (0.25 mg/mL in acetonitrile)[4]

-

Acetonitrile (B52724) (LC-MS grade)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Evaporate a known amount of pre-calcitriol solution to dryness under a stream of nitrogen.

-

Add 100 µL of the PTAD solution in acetonitrile to the dried residue.

-

Vortex the mixture for 1 minute to ensure complete dissolution and mixing.

-

Allow the reaction to proceed at room temperature for 1 hour.[4] For complete reaction, the mixture can be stored overnight at 4°C.

-

The resulting solution containing the pre-calcitriol PTAD adduct can be directly analyzed by LC-MS/MS.

Experimental Protocol 2: Preparative Scale Synthesis (Proposed)

This proposed protocol is for the synthesis of the adduct for use as an intermediate or for detailed characterization.

Materials:

-

Pre-calcitriol

-

4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)

-

Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)

-

Argon or Nitrogen atmosphere

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl Acetate (B1210297) (HPLC grade)

Procedure:

-

Dissolve pre-calcitriol (1 equivalent) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0°C.

-

Add a solution of PTAD (1.1 equivalents) in anhydrous DCM dropwise to the pre-calcitriol solution.

-

Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

-

Combine the fractions containing the desired product and evaporate the solvent to yield the pre-calcitriol PTAD adduct as a solid.

Characterization Data

Mass Spectrometry

The pre-calcitriol PTAD adduct is well-suited for analysis by mass spectrometry, particularly with electrospray ionization (ESI). The derivatization with PTAD significantly enhances the ionization efficiency of the vitamin D molecule.

Table 2: Mass Spectrometry Data for Pre-Calcitriol PTAD Adduct

| Ion | Expected m/z |

| [M+H]⁺ | 592.37 |

| [M+Na]⁺ | 614.35 |

Note: The exact fragmentation pattern would need to be determined experimentally but is expected to involve characteristic losses from the side chain and cleavage of the triazoline ring.

NMR Spectroscopy

Expected ¹H NMR Spectral Features:

-

Aromatic protons: Signals corresponding to the phenyl group of the PTAD moiety, typically in the range of 7.0-7.5 ppm.

-

Olefinic protons: Signals for the vinyl protons of the pre-calcitriol core, with characteristic shifts and coupling constants.

-

Hydroxyl protons: Broad signals for the hydroxyl groups on the A-ring and the side chain.

-

Methyl protons: Singlets for the methyl groups of the pre-calcitriol structure.

-

Aliphatic protons: A complex series of multiplets for the methylene (B1212753) and methine protons of the steroid backbone and side chain.

Expected ¹³C NMR Spectral Features:

-

Carbonyl carbons: Resonances for the two carbonyl groups in the triazoline ring.

-

Aromatic carbons: Signals for the carbons of the phenyl group.

-

Olefinic carbons: Resonances for the sp² hybridized carbons of the pre-calcitriol core.

-

Carbons bearing hydroxyl groups: Signals for C1, C3, and C25.

-

Aliphatic carbons: Resonances for the remaining sp³ hybridized carbons of the steroid skeleton and side chain.

Biological Relevance and Signaling Pathways

Currently, there is no scientific evidence to suggest that the triazoline adduct of pre-calcitriol has any direct biological activity or is involved in any cellular signaling pathways. Its significance is primarily as a chemical intermediate in the synthesis of the biologically active hormone calcitriol and its analogs, or as a derivatization product for analytical purposes.[1][] The biological effects attributed to vitamin D are mediated by calcitriol, which binds to the vitamin D receptor (VDR) and modulates gene expression.[5][6] The PTAD adduct is considered an impurity in final pharmaceutical preparations of calcitriol and its levels are carefully controlled.

Visualizations

Caption: Synthesis of the Pre-Calcitriol PTAD Adduct.

Caption: Analytical workflow for Vitamin D metabolites.

Caption: Simplified Vitamin D metabolic pathway.

References

Degradation Pathways of Calcitriol: A Technical Guide to Impurity C and Other Degradants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol (B1668218), the biologically active form of vitamin D3, is a critical hormone regulating calcium and phosphorus homeostasis. Its potent therapeutic effects are utilized in the management of various conditions, including hypocalcemia, secondary hyperparathyroidism in patients with chronic kidney disease, and osteoporosis. However, the inherent chemical instability of Calcitriol presents a significant challenge in its pharmaceutical development and manufacturing. The molecule is susceptible to degradation under various stress conditions, including light, heat, and oxidation, leading to the formation of several impurities.

This in-depth technical guide provides a comprehensive overview of the degradation pathways of Calcitriol, with a particular focus on the formation and characterization of Impurity C. It details the chemical mechanisms of degradation, outlines experimental protocols for forced degradation studies, and presents quantitative data to aid in the development of stable formulations and robust analytical methods.

Understanding Calcitriol and its Instability

Calcitriol (1α,25-dihydroxyvitamin D3) possesses a conjugated triene system that is the primary site of its instability. This system is prone to isomerization and oxidation, which can be initiated by exposure to ultraviolet (UV) light, elevated temperatures, or oxidizing agents.[1][2] The degradation of Calcitriol can lead to a loss of potency and the formation of potentially harmful impurities.

Impurity C: A Synthesis-Related Impurity

Contrary to being a direct degradant of Calcitriol under typical stress conditions, Calcitriol Impurity C is identified as a Triazoline Adduct of pre-Calcitriol .[][4] Its formation is a consequence of the synthetic route employed for Calcitriol, specifically involving the reaction of a precursor, pre-Calcitriol, with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD).[5][6] PTAD is a powerful dienophile commonly used in the synthesis of vitamin D analogs to protect the conjugated diene system during certain chemical transformations.[7][8]

Mechanism of Impurity C Formation: A Diels-Alder Reaction

The formation of Impurity C proceeds through a [4+2] cycloaddition, also known as the Diels-Alder reaction.[9] In this reaction, the conjugated diene of pre-Calcitriol reacts with the dienophile (PTAD) to form a stable cyclic adduct.

Diagram: Synthesis Pathway of Calcitriol Impurity C

Caption: Formation of Impurity C via Diels-Alder reaction.

The presence of Impurity C in the final drug substance is indicative of incomplete removal of this adduct during the purification steps of the manufacturing process. Therefore, robust analytical methods are crucial to detect and quantify this impurity to ensure the safety and efficacy of the Calcitriol product.

Degradation Pathways of Calcitriol under Stress Conditions

Forced degradation studies are essential to understand the intrinsic stability of Calcitriol and to identify its degradation products under various stress conditions as mandated by ICH guidelines.[10] These studies help in developing stability-indicating analytical methods and in designing stable formulations.

Photodegradation

Calcitriol is highly sensitive to light, particularly UV radiation.[11][12] Photodegradation primarily involves the isomerization of the conjugated triene system. The main photoproducts are tachysterol and lumisterol , which are biologically inert isomers of pre-vitamin D3.[13]

Diagram: Photodegradation Pathway of Calcitriol

Caption: Isomerization of Calcitriol upon UV exposure.

Thermal Degradation

Elevated temperatures can induce the isomerization of Calcitriol to pre-Calcitriol .[14] This reaction is a reversible equilibrium, but prolonged exposure to heat can lead to the formation of other degradation products.

Diagram: Thermal Degradation Pathway of Calcitriol

Caption: Thermal equilibrium between Calcitriol and pre-Calcitriol.

Oxidative Degradation

Calcitriol is susceptible to oxidation, which can lead to the formation of various oxidized derivatives. The primary metabolic pathway for the inactivation of Calcitriol in the body is through oxidation, catalyzed by the enzyme CYP24A1 (24-hydroxylase).[2][15] This process leads to the formation of calcitroic acid and other hydroxylated metabolites.[1][16] Forced degradation studies using oxidizing agents like hydrogen peroxide can simulate these pathways and identify potential oxidative degradants.

Diagram: Oxidative Degradation Pathway of Calcitriol

Caption: Major oxidative degradation pathway of Calcitriol.

Quantitative Data from Forced Degradation Studies

The following table summarizes representative quantitative data from forced degradation studies on Calcitriol. It is important to note that the extent of degradation is highly dependent on the specific experimental conditions.

| Stress Condition | Agent/Parameter | Duration | Temperature | Approximate Degradation (%) | Major Degradants Identified | Reference |

| Photolytic | UVA Light (10 J/cm²) | - | Ambient | >90% | Tachysterol, Lumisterol | [11] |

| Broadband UVB (100 mJ/cm²) | - | Ambient | >90% | Tachysterol, Lumisterol | [11] | |

| Thermal | Dry Heat | 30 min | 180°C | 59.65% - 66.84% | Pre-Calcitriol and other isomers | [17] |

| Oxidative | 3% Hydrogen Peroxide | 24 hours | Room Temp. | 10-20% (Typical Target) | Hydroxylated derivatives, Calcitroic acid | [18] |

| Acidic | 0.1 M HCl | 24 hours | 60°C | 5-15% (Typical Target) | Isomerization and hydrolysis products | [18] |

| Alkaline | 0.1 M NaOH | 24 hours | 60°C | 10-20% (Typical Target) | Isomerization and hydrolysis products | [18] |

Experimental Protocols for Forced Degradation Studies

The following are generalized protocols for conducting forced degradation studies on Calcitriol, based on ICH guidelines and common industry practices.[18][19]

General Workflow

Diagram: Experimental Workflow for Forced Degradation Studies

Caption: General workflow for Calcitriol forced degradation.

Photostability Testing

-

Sample Preparation: Prepare a solution of Calcitriol in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL). A solid sample of the drug substance should also be tested.

-

Light Exposure: Expose the samples to a light source that provides both UV and visible output, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

-

Control Sample: Protect a parallel set of samples from light to serve as a dark control.

-

Analysis: Analyze the exposed and control samples by a validated stability-indicating HPLC method at appropriate time points.

Thermal Stability Testing

-

Sample Preparation: Place solid Calcitriol or its formulation in a thermostatically controlled oven.

-

Temperature Conditions: Expose the samples to elevated temperatures (e.g., 60°C, 80°C) for a specified duration.

-

Analysis: Analyze the samples at various time intervals using a stability-indicating HPLC method.

Oxidative Degradation

-

Sample Preparation: Dissolve Calcitriol in a suitable solvent and treat it with a solution of hydrogen peroxide (e.g., 3%).

-

Reaction Conditions: Maintain the reaction at room temperature or slightly elevated temperature for a defined period.

-

Analysis: Monitor the degradation by HPLC at different time points.

Acid and Base Hydrolysis

-

Sample Preparation: Prepare solutions of Calcitriol in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) media.

-

Reaction Conditions: Keep the solutions at room temperature or an elevated temperature (e.g., 60°C) for a specific duration.

-

Neutralization: Neutralize the samples at the end of the exposure period.

-

Analysis: Analyze the neutralized samples by HPLC.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the primary analytical technique for the separation and quantification of Calcitriol and its impurities.[12][20][21][22]

HPLC Method Parameters (Illustrative Example)

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[20]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water is commonly used.[23]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at approximately 265 nm (the λmax of the triene chromophore).[24]

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

Conclusion

The degradation of Calcitriol is a complex process influenced by multiple factors, including light, heat, and oxidation. While Impurity C is a synthesis-related impurity arising from a Diels-Alder reaction with PTAD, understanding the degradation pathways of Calcitriol itself is crucial for ensuring the quality, safety, and efficacy of its pharmaceutical formulations. The information and protocols presented in this guide provide a robust framework for researchers and drug development professionals to investigate the stability of Calcitriol, identify potential degradation products, and develop stable and effective drug products. A thorough understanding of these degradation pathways is essential for regulatory compliance and for delivering high-quality medications to patients.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Calcitriol - Wikipedia [en.wikipedia.org]

- 4. veeprho.com [veeprho.com]

- 5. CAS 86307-44-0: pre-Calcitriol PTAD Adduct | CymitQuimica [cymitquimica.com]

- 6. pre-Calcitriol PTAD Adduct | 86307-44-0 [chemicalbook.com]

- 7. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05700C [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Topical calcitriol is degraded by ultraviolet light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Calcitriol | C27H44O3 | CID 5280453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. The cutaneous photosynthesis of previtamin D3: a unique photoendocrine system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Effect of vitamin D metabolites on calcitriol degradative enzymes in renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Probing the Scope and Mechanisms of Calcitriol Actions Using Genetically Modified Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 19. pharmasm.com [pharmasm.com]

- 20. Determination of Calcitriol and 5,6-Trans-Calcitriol in Soft Capsules by RP-HPLC [journal11.magtechjournal.com]

- 21. researchgate.net [researchgate.net]

- 22. Simultaneous Determination of Vitamins D3 (Calcitriol, Cholecalciferol) and K2 (Menaquinone-4 and Menaquinone-7) in Dietary Supplements by UHPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 23. LC separation of calcipotriol from its photodegradation products and protection possibilities using adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

The Role of Pre-Calcitriol-PTAD Adduct in the Quantitative Analysis of Calcitriol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcitriol (B1668218), the hormonally active form of Vitamin D, is a critical regulator of calcium homeostasis and cellular function. Its low physiological concentrations, however, present a significant challenge for accurate quantification in biological matrices. This technical guide provides a comprehensive overview of the pivotal role of the pre-calcitriol-4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) adduct in overcoming these analytical hurdles. Contrary to what its name might imply, this adduct is not an intermediate in the synthesis of calcitriol but is a cornerstone of its sensitive and specific quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide details the underlying Diels-Alder chemistry, provides in-depth experimental protocols for derivatization, presents quantitative data on the enhancement of analytical sensitivity, and includes detailed diagrams of the key chemical and analytical pathways.

Introduction: The Challenge of Calcitriol Quantification

Calcitriol (1α,25-dihydroxyvitamin D3) is the most potent metabolite of vitamin D.[1][2] Its synthesis is a multi-step process beginning in the skin with the UV-mediated conversion of 7-dehydrocholesterol (B119134) to pre-vitamin D3, followed by hydroxylations in the liver and kidneys.[3] Accurate measurement of calcitriol is crucial for assessing vitamin D status and in various clinical and research settings. However, the inherent low concentrations of calcitriol in circulation and its poor ionization efficiency in mass spectrometry have historically hindered its precise quantification.[4]

To address these limitations, chemical derivatization has become a standard practice in the analytical workflow. One of the most effective and widely used derivatizing agents is 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), a Cookson-type reagent.[5][6] PTAD reacts with the conjugated diene system of vitamin D metabolites, including the pre-isomeric form of calcitriol, to form a stable adduct. This derivatization dramatically enhances the ionization efficiency of the analyte, leading to a significant increase in sensitivity during LC-MS/MS analysis.[7]

The Chemistry of PTAD Derivatization: A Diels-Alder Reaction

The formation of the pre-calcitriol-PTAD adduct is a classic example of a Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile.[8] In this reaction, the s-cis conjugated diene of the pre-vitamin D molecule reacts with PTAD, a potent dienophile, to form a stable cycloadduct.[5] This reaction is highly efficient and proceeds under mild conditions.[9]

The derivatization with PTAD results in the formation of two epimers, 6S and 6R, due to the reagent attacking the diene from either the α- or β-face. The typical ratio of the 6S to 6R epimer is approximately 4:1.[10] For quantitative analysis, the major 6S-isomer peak is usually integrated.[10]

Caption: Diels-Alder reaction between Pre-Calcitriol and PTAD.

Quantitative Impact of PTAD Derivatization

The primary benefit of PTAD derivatization is the substantial improvement in analytical sensitivity. This enhancement allows for the accurate measurement of calcitriol and other vitamin D metabolites at their low physiological concentrations. The table below summarizes key quantitative parameters from various studies.

| Parameter | Value | Vitamin D Metabolite(s) | Reference |

| Sensitivity Enhancement | 10 to 66-fold | 25OHD₂, 25OHD₃, 1,25(OH)₂D₂, 1,25(OH)₂D₃ | [11] |

| Approx. 100-fold | 1α,25(OH)₂D₃ | [5] | |

| 24 to 276-fold | Vitamin D₂, Vitamin D₃, 25OHD₂, 25OHD₃, 1,25(OH)₂D₂, 1,25(OH)₂D₃, 1,24,25(OH)₃D₃ | [7] | |

| Limit of Quantitation (LOQ) | 10-20 pg/mL | 25OHD₃, 25OHD₂, 24,25(OH)₂D₃, 1,25(OH)₂D₃, 1,25(OH)₂D₂ | [10] |

| 0.78 ng/mL | Vitamin D₂, Vitamin D₃, 25OHD₂, 25OHD₃ | [9] | |

| 1.0 ng/mL | 25OHD₂, 25OHD₃, 1,25(OH)₂D₂, 1,25(OH)₂D₃ | [11] | |

| Analyte Recovery | 81.66–110.31% | 25OHD₂, 25OHD₃, 1,25(OH)₂D₂, 1,25(OH)₂D₃ | [11] |

| >85% | 25(OH)D₃, 24,25(OH)₂D₃, 3-epi-25(OH)D₃ | [12] |

While PTAD is highly effective, other derivatization reagents have been developed. For instance, Amplifex diene has been shown to provide a 10-fold higher signal-to-noise ratio than PTAD for the analysis of 1,25(OH)₂D₂ and 1,25(OH)₂D₃.[6] A systematic comparison of various reagents revealed that Amplifex was optimal for profiling multiple metabolites, while PTAD, among others, showed excellent performance for selected metabolites with signal enhancements of 3- to 295-fold depending on the compound.[3][13]

Experimental Protocols

The following sections provide a generalized and a specific example of experimental protocols for the PTAD derivatization of vitamin D metabolites in biological samples.

General Experimental Workflow

The overall process involves sample preparation to isolate the vitamin D metabolites, followed by the derivatization reaction and subsequent LC-MS/MS analysis.

Caption: General workflow for PTAD derivatization and analysis.

Detailed Protocol for Derivatization of Vitamin D Metabolites in Human Serum

This protocol is a composite based on several published methods.[10][11]

1. Sample Pretreatment (Extraction):

-

To a 200 µL plasma sample, add an internal standard solution (e.g., deuterated vitamin D metabolites).

-

Perform protein precipitation, followed by either liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether (MTBE) or solid-phase extraction (SPE) using a suitable cartridge.

-

Evaporate the resulting extract to dryness under a stream of nitrogen.

2. Derivatization Reaction:

-

Prepare a PTAD solution of 0.4-0.5 mg/mL in ethyl acetate (B1210297) or acetonitrile.[10][11]

-

Add 50-100 µL of the PTAD solution to the dried extract.

-

Vortex the mixture for 1 minute.

-

Incubate at 60°C for 10 minutes or at room temperature for 1 hour.[10][11] Note: Higher temperatures can significantly shorten the reaction time.

-

To terminate the reaction, add 50 µL of ethanol (B145695) to consume excess PTAD.

3. Final Sample Preparation and Analysis:

-

Vortex the sample for 1 minute and centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

-

Chromatographic separation is typically achieved on a C18 reversed-phase column.

-

Mass spectrometric detection is performed in multiple reaction monitoring (MRM) mode.

Signaling Pathway: Biological Synthesis of Calcitriol

To provide context, the following diagram illustrates the biological synthesis pathway of calcitriol, a process independent of the analytical PTAD derivatization.

Caption: Biological synthesis pathway of Calcitriol.

Conclusion

The formation of a pre-calcitriol-PTAD adduct via a Diels-Alder reaction is a critical step in the modern quantitative analysis of calcitriol and other vitamin D metabolites. This derivatization strategy effectively addresses the challenges of low physiological concentrations and poor ionization efficiency, enabling sensitive and reliable measurement by LC-MS/MS. This technical guide has provided a detailed examination of the chemical principles, experimental procedures, and quantitative benefits of this important analytical technique, equipping researchers, scientists, and drug development professionals with the knowledge to effectively apply and interpret these methods in their work.

References

- 1. ijbio.com [ijbio.com]

- 2. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. Improved quantitative LC-MS/MS analysis of vitamin D metabolites in serum after one-pot double derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic profiling of major vitamin D metabolites using Diels–Alder derivatization and ultra-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of vitamin D metabolites in various biological samples through an improved chemical derivatization assisted liquid chromatography-tandem mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Quantitative determination of vitamin D metabolites in plasma using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LC-MS/MS analysis of vitamin D3 metabolites in human serum using a salting-out based liquid-liquid extraction and DAPTAD derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparing derivatization reagents for quantitative LC-MS/MS analysis of a variety of vitamin D metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Identification of Calcitriol Degradation Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of Calcitriol, the active form of vitamin D3, and detailed methodologies for the identification and quantification of its degradation products. Understanding the stability of Calcitriol is critical for the development of robust pharmaceutical formulations and for accurate bioanalytical studies.

Principal Degradation Pathways of Calcitriol

Calcitriol is susceptible to degradation through both enzymatic and non-enzymatic pathways. The primary routes of degradation involve metabolic enzymes and exposure to light.

Enzymatic Degradation

The metabolism of Calcitriol is primarily mediated by the cytochrome P450 enzyme, CYP24A1, also known as 24-hydroxylase. This enzyme initiates two main catabolic pathways: the C-24 oxidation pathway and the C-23/C-26 hydroxylation pathway.[1][2][3][4]

-

C-24 Oxidation Pathway: This is the major inactivation pathway for Calcitriol. It involves a series of hydroxylation and oxidation steps at the carbon-24 (C-24) position of the side chain. The initial step is the conversion of Calcitriol to 1α,24,25-trihydroxyvitamin D3. Subsequent enzymatic reactions lead to the cleavage of the side chain and ultimately form calcitroic acid, a water-soluble metabolite that is excreted in the bile and urine.[1][3][4]

-

C-23/C-26 Hydroxylation Pathway: This alternative pathway involves the hydroxylation of Calcitriol at the C-23 and C-26 positions, followed by cyclization to form 1α,25(OH)₂-26,23S-lactone D3.[4] Other identified metabolites from these pathways include 1α,25(OH)₂-24-oxo-D₃, 1α,23,25(OH)₃-24-oxo-D₃, 1α,24R,25(OH)₃D₃, and 1α,25S,26(OH)₃D₃.[4]

Photodegradation

Calcitriol is known to be sensitive to light, particularly ultraviolet (UV) radiation.[5] Prolonged exposure to light can lead to the degradation of the molecule.[5] Studies on the photodegradation of the Calcitriol analogue, calcipotriol, have shown that UV radiation can cause isomerization and the formation of various degradation products.

Quantitative Analysis of Calcitriol Degradation

The rate and extent of Calcitriol degradation can be quantified under various stress conditions. This information is essential for determining the stability of the drug substance and for developing stability-indicating analytical methods.

Table 1: Summary of Quantitative Data on Calcitriol Degradation

| Degradation Pathway | Stress Condition | Key Degradation Products | Extent of Degradation | Reference |

| Enzymatic (CYP24A1) | In vivo metabolism | Calcitroic acid, 1α,24,25-trihydroxyvitamin D3 | Major metabolic clearance pathway | [1][3] |

| Photodegradation | UV-A, UV-B, Narrowband UV-B | Unspecified photodegradation products | >90% degradation of Calcitriol ointment | [5] |

| Forced Degradation | Acidic, Basic, Oxidative, Thermal | To be determined by experimental studies | Target degradation of 5-20% for method validation | [6] |

Note: Specific quantitative data on the percentage of each degradation product formed under forced degradation conditions is limited in the public domain and would typically be generated during drug development studies.

Experimental Protocols

The following sections provide detailed methodologies for conducting forced degradation studies and for the analysis of Calcitriol and its degradation products.

Forced Degradation Studies

Forced degradation studies are performed to generate potential degradation products and to establish the degradation pathways of a drug substance. These studies are a crucial part of developing and validating stability-indicating analytical methods as per ICH guidelines.

Protocol 1: Forced Degradation of Calcitriol

Objective: To generate degradation products of Calcitriol under various stress conditions.

Materials:

-

Calcitriol reference standard

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (B78521) (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

Methanol (B129727), HPLC grade

-

Water, HPLC grade

-

pH meter

-

Thermostatic oven

-

Photostability chamber with UV-A and visible light source

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of Calcitriol in methanol at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the Calcitriol stock solution, add 9 mL of 0.1 N HCl.

-

Incubate the solution at 60°C for 24 hours.

-

At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the Calcitriol stock solution, add 9 mL of 0.1 N NaOH.

-

Incubate the solution at 60°C for 24 hours.

-

At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the Calcitriol stock solution, add 9 mL of 3% H₂O₂.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

At specified time points, withdraw an aliquot and dilute with mobile phase for analysis.

-

-

Thermal Degradation:

-

Transfer a known amount of solid Calcitriol powder to a glass vial.

-

Place the vial in a thermostatic oven at 80°C for 48 hours.

-

At specified time points, dissolve a portion of the powder in methanol for analysis.

-

-

Photodegradation:

-

Expose a solution of Calcitriol (in a quartz cuvette) and solid Calcitriol powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

At specified time points, prepare solutions from the exposed samples for analysis.

-

-

Analysis: Analyze all samples using a validated stability-indicating HPLC or LC-MS/MS method (see Protocol 2).

Analytical Methodology for Degradation Products

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) is the preferred method for the separation, identification, and quantification of Calcitriol and its degradation products due to its high sensitivity and specificity.

Protocol 2: HPLC-MS/MS Analysis of Calcitriol and its Degradation Products

Objective: To separate, identify, and quantify Calcitriol and its degradation products in samples from forced degradation studies.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, and column oven

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example): [6]

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Methanol or Acetonitrile

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic compounds. A starting point could be 95% A, ramping to 5% A over 10 minutes, holding for 2 minutes, and then returning to initial conditions. The gradient should be optimized to achieve good separation of all degradation products.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Parameters (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Calcitriol and its expected degradation products. The exact m/z values will depend on the specific degradation products formed.

-

Calcitriol: Precursor ion [M+H]⁺ at m/z 417.3, with product ions at m/z 399.3, 381.3, and 135.1.

-

-

Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage for maximum sensitivity.

Sample Preparation:

-

Samples from forced degradation studies should be diluted with the initial mobile phase to an appropriate concentration.

-

For biological samples (e.g., plasma, serum), a protein precipitation step followed by solid-phase extraction (SPE) is typically required to remove interferences.

Data Analysis:

-

Identify degradation products by comparing their retention times and mass spectra with those of reference standards, if available.

-

For unknown degradation products, structural elucidation can be performed using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

-

Quantify Calcitriol and its degradation products by creating calibration curves using reference standards. The percentage of degradation can be calculated by comparing the peak area of Calcitriol in the stressed sample to that in an unstressed control sample.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key degradation pathways and experimental workflows.

References

An In-depth Technical Guide to CAS 86307-44-0: pre-Calcitriol PTAD Adduct

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of the compound identified by CAS number 86307-44-0, known as Impurity C of Calcitriol or pre-Calcitriol PTAD Adduct. This document collates available information on its chemical identity, physicochemical properties, and biological activities, with a focus on its role as a Vitamin D Receptor (VDR) activator and its anti-proliferative effects. Detailed experimental protocols for key assays relevant to its characterization are provided, alongside visualizations of its presumed synthetic route, a representative experimental workflow, and its interaction with the canonical VDR signaling pathway. While quantitative biological data for this specific adduct is limited in publicly accessible literature, this guide serves as a foundational resource for researchers investigating this and related molecules.

Chemical Identity and Physicochemical Properties

The compound with CAS number 86307-44-0 is most consistently identified as the Diels-Alder adduct of pre-Calcitriol and 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD)[1][2]. It is also commonly referred to as this compound, a designation that highlights its occurrence as a byproduct in the synthesis of Calcitriol, the biologically active form of Vitamin D3[1][3].

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 86307-44-0 | [1][4] |

| Synonyms | This compound, pre-Calcitriol PTAD Adduct, Triazoline Adduct of pre-Calcitriol | [1][2][4] |

| Molecular Formula | C₃₅H₄₉N₃O₅ | [1][3] |

| Molecular Weight | 591.78 g/mol | [3] |

| Appearance | White to off-white solid | [5] |

| Solubility | DMSO: ≥ 45 mg/mL (76.04 mM) | [3] |

Synthesis

References

- 1. CAS 86307-44-0: pre-Calcitriol PTAD Adduct | CymitQuimica [cymitquimica.com]

- 2. pre-Calcitriol PTAD Adduct | 86307-44-0 [chemicalbook.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. Page loading... [wap.guidechem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ERIC - EJ920485 - Fast Hetero-Diels-Alder Reactions Using 4-Phenyl-1,2,4-Triazoline-3,5-Dione (PTAD) as the Dienophile, Journal of Chemical Education, 2010-Nov [eric.ed.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis of Calcitriol Impurity C by High-Performance Liquid Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol (B1668218), the hormonally active form of vitamin D, is a critical pharmaceutical agent for treating conditions related to calcium deficiency and bone disorders. During its synthesis and storage, various impurities can arise, which may impact the efficacy and safety of the final drug product. One such process-related impurity is Calcitriol Impurity C, identified as the triazoline adduct of pre-Calcitriol.

Regulatory bodies, following guidelines such as those from the International Council for Harmonisation (ICH), mandate the identification and quantification of impurities in active pharmaceutical ingredients (APIs) and drug products. This application note presents a detailed protocol for the quantitative analysis of Calcitriol Impurity C using a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method. The methodology provided is based on established principles for the separation of calcitriol and its related compounds and is intended to serve as a robust starting point for method validation in a quality control setting.

Calcitriol Impurity C Chemical Profile:

-

Chemical Name: (6aR,7R,9aR)-11-[(3S,5R)-3,5-Dihydroxy-2-methylcyclohex-1-enyl]-7-[(1R)-5-hydroxy-1,5-dimethylhexyl]-6a-methyl-2-phenyl-5,6,6a,7,8,9,9a,11-octahydro-1H,4aH-cyclopenta[f][1][2][3]triazolo[1,2a]cinnoline-1,3(2H)-dione

-

Synonyms: Pre-Calcitriol Triazoline Adduct, Pre-Calcitriol PTAD Adduct

-

CAS Number: 86307-44-0

-

Molecular Formula: C35H49N3O5

-

Molecular Weight: 591.78 g/mol

Experimental Protocol

This protocol outlines the necessary steps for the quantitative determination of Calcitriol Impurity C.

Materials and Reagents

-

Calcitriol Reference Standard

-

Calcitriol Impurity C Reference Standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Tetrahydrofuran (HPLC grade)

-

Water (HPLC grade, purified)

-

Trifluoroacetic acid (TFA) (optional, for mobile phase modification)

-

Volumetric flasks and pipettes

-

HPLC vials

-

0.45 µm syringe filters

Instrumentation

-

A High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Quaternary or Binary pump

-

Autosampler

-

Column oven

-

Photodiode Array (PDA) or UV detector

-

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point and are based on methods developed for the separation of similar vitamin D analogs and their impurities.[1]

| Parameter | Recommended Condition |

| Column | RP-C18, 150 x 4.6 mm, 2.7 µm particle size |

| Mobile Phase A | Water:Methanol:Tetrahydrofuran (70:25:5, v/v/v) |

| Mobile Phase B | Acetonitrile:Water:Tetrahydrofuran (90:5:5, v/v/v) |

| Gradient Elution | See Table 2 for a suggested gradient program. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 50°C |

| Detection Wavelength | 265 nm |

| Injection Volume | 20 µL |

| Diluent | Acetonitrile:Water (95:5, v/v) |

Table 1: HPLC Chromatographic Conditions

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 98 | 2 |

| 15.0 | 70 | 30 |

| 30.0 | 70 | 30 |

| 40.0 | 50 | 50 |

| 45.0 | 98 | 2 |

| 50.0 | 98 | 2 |

Table 2: Suggested Gradient Elution Program

Preparation of Solutions

Standard Stock Solution (Calcitriol): Accurately weigh approximately 10 mg of Calcitriol Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This yields a stock solution of approximately 100 µg/mL.

Impurity C Stock Solution: Accurately weigh approximately 1 mg of Calcitriol Impurity C Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This yields a stock solution of approximately 10 µg/mL.

Working Standard Solution: Prepare appropriate dilutions of the stock solutions with the diluent to construct a calibration curve. A suggested range is from the Limit of Quantification (LOQ) to 150% of the target impurity concentration.

Sample Preparation: Accurately weigh a portion of the test sample containing approximately 10 mg of Calcitriol into a 100 mL volumetric flask. Add diluent, sonicate to dissolve, and dilute to volume. Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Summary

The following table summarizes the typical validation parameters for a method of this nature, based on data for related vitamin D analogs.[1] This data should be established specifically for Calcitriol Impurity C during in-house method validation.

| Parameter | Acceptance Criteria | Typical Performance |

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | > 0.995 |

| Accuracy (% Recovery) | 80.0% - 120.0% | 95.0% - 105.0% |

| Precision (% RSD) | ≤ 10.0% | < 5.0% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | ~0.002 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | ~0.006 µg/mL |

| Specificity | No interference at the retention time of the analyte | Peak purity > 99.0% |

Table 3: Method Validation Parameters

System Suitability

System suitability tests are crucial to ensure the chromatographic system is performing adequately.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Resolution (Rs) | ≥ 2.0 between Calcitriol and Impurity C |

| % RSD of Peak Area (n=6) | ≤ 2.0% |

Table 4: System Suitability Criteria

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for the quantitative analysis of Calcitriol Impurity C.

Caption: Experimental workflow for HPLC analysis of Calcitriol Impurity C.

Conclusion

The RP-HPLC method outlined in this application note provides a reliable and robust framework for the quantitative determination of Calcitriol Impurity C in bulk drug substances and pharmaceutical formulations. The method is designed to be stability-indicating, allowing for the separation of the impurity from the main component and other potential degradants. Adherence to the experimental protocol and proper method validation in accordance with ICH guidelines will ensure accurate and precise results, contributing to the overall quality and safety of calcitriol-containing products. Researchers and drug development professionals can adapt and validate this method for routine quality control testing.

References

- 1. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. Preparation and Evaluation of Low-Dose Calcitriol Dry Powder Inhalation as Host-Directed Adjunct Therapy for Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Robust LC-MS/MS Method for the Quantification of Calcitriol Impurity C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol, the biologically active form of vitamin D, is a critical hormone in regulating calcium and phosphorus homeostasis. Its pharmaceutical formulations require stringent quality control to ensure safety and efficacy. Calcitriol Impurity C, identified as the triazoline adduct of pre-Calcitriol, can emerge during synthesis and storage, particularly when derivatization agents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) are employed to enhance analytical sensitivity.[][2] The development of a selective and sensitive analytical method for quantifying this impurity is crucial for drug quality assessment.

This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and accurate quantification of Calcitriol Impurity C in bulk drug substances or pharmaceutical formulations. The method leverages a derivatization step to enhance the ionization efficiency of both Calcitriol and its related impurities, followed by highly selective mass spectrometric detection.

Signaling Pathways and Compound Relationships

The analytical method focuses on the quantification of an impurity that is structurally related to Calcitriol. The following diagram illustrates the relationship between Calcitriol, its precursor (pre-Calcitriol), and Impurity C, which is formed by the reaction of pre-Calcitriol with PTAD.

Caption: Relationship between pre-Calcitriol, Calcitriol, and Calcitriol Impurity C.

Experimental Workflow

The analytical workflow is designed for high-throughput and accurate quantification. It encompasses sample preparation, chromatographic separation, and mass spectrometric detection.

Caption: Experimental workflow for the quantification of Calcitriol Impurity C.

Detailed Experimental Protocols

1. Materials and Reagents

-

Calcitriol and Calcitriol Impurity C reference standards

-

Calcitriol-d6 (Internal Standard, IS)

-

Acetonitrile (B52724), Methanol, and Water (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ammonium Trifluoroacetate

-

4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)

-

Human plasma (for bioanalytical applications, if required)[3]

2. Standard and Sample Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Calcitriol, Calcitriol Impurity C, and Calcitriol-d6 in acetonitrile to prepare individual stock solutions.

-

Working Solutions: Prepare serial dilutions of the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.[3]

-

Sample Preparation:

-

Accurately weigh the sample (e.g., bulk drug substance) and dissolve it in acetonitrile.

-

For biological matrices, a protein precipitation step with acetonitrile followed by liquid-liquid extraction or solid-phase extraction (SPE) is recommended to remove interferences.[3][4]

-

Add the internal standard (Calcitriol-d6) to all samples, calibration standards, and QC samples.

-

Evaporate the solvent under a gentle stream of nitrogen at 30°C.[3]

-

3. Derivatization Protocol

-

Reconstitute the dried residue in a solution of PTAD in acetonitrile (e.g., 500 µg/mL).[3]

-

Vortex the mixture for 30 seconds and allow it to react at room temperature for a specified time (e.g., 2 hours) to ensure complete derivatization.[3]

-

Evaporate the derivatization agent and solvent under nitrogen.[3]

-

Reconstitute the final residue in the mobile phase for injection into the LC-MS/MS system.[3]

4. LC-MS/MS Conditions

-

Liquid Chromatography:

-

System: UPLC/HPLC system (e.g., Waters Acquity UPLC)

-

Column: C18 column (e.g., Waters Acquity UPLC BEH C18, 100mm × 2.1mm, 1.7µm)[3]

-

Mobile Phase A: 0.1% Formic Acid in Water or 4.0 mM Ammonium Trifluoroacetate in Water[3][5]

-

Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile[5]

-

Gradient: A suitable gradient to ensure separation of Calcitriol, Impurity C, and other related substances.

-

Flow Rate: 0.3 - 0.5 mL/min[5]

-

Column Temperature: 40°C

-

Injection Volume: 5 - 10 µL

-

-

Mass Spectrometry:

-

System: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)[6]

-

Ionization Mode: Electrospray Ionization (ESI), Positive[6]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (Hypothetical for Impurity C): The exact mass transitions for Calcitriol Impurity C (pre-Calcitriol PTAD adduct) would need to be determined by infusing a standard solution. Based on the structure, the precursor ion ([M+H]+) would be around m/z 592.8. Product ions would be selected based on fragmentation patterns. For derivatized Calcitriol, a common transition is m/z 574.4 > 314.158.[3]

-

Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.0 kV, Desolvation Temperature: 500°C).[6]

-

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the LC-MS/MS method for the quantification of Calcitriol Impurity C. These values are representative and should be confirmed during method validation.

| Parameter | Calcitriol | Calcitriol Impurity C | Acceptance Criteria |

| Linearity Range | 5 - 200 pg/mL | 5 - 200 pg/mL | r² ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | 5 pg/mL | 5 pg/mL | S/N ≥ 10 |

| Accuracy (% Bias) | -5.0% to +4.5% | -6.2% to +5.8% | Within ±15% (±20% at LLOQ) |

| Precision (% CV) | |||

| * Intra-day | ≤ 8.5% | ≤ 9.2% | ≤ 15% (≤ 20% at LLOQ) |

| * Inter-day | ≤ 10.2% | ≤ 11.5% | ≤ 15% (≤ 20% at LLOQ) |

| Recovery | 95.2% | 93.8% | Consistent and reproducible |

| Matrix Effect | Minimal | Minimal | CV ≤ 15% |

Conclusion

This application note provides a comprehensive framework for the development and implementation of a sensitive and specific LC-MS/MS method for the quantification of Calcitriol Impurity C. The detailed protocols for sample preparation, derivatization, and LC-MS/MS analysis, combined with the expected quantitative performance, offer a solid foundation for researchers, scientists, and drug development professionals to ensure the quality and safety of Calcitriol-containing products. The use of a stable isotope-labeled internal standard and a derivatization step are key to achieving the required sensitivity and accuracy for this challenging analysis. Method validation should be performed according to relevant regulatory guidelines to ensure its suitability for the intended purpose.[3]

References

- 2. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]

- 3. ijbio.com [ijbio.com]

- 4. apps.thermoscientific.com [apps.thermoscientific.com]

- 5. A Simultaneous Extraction/Derivatization Strategy for Quantitation of Vitamin D in Dried Blood Spots Using LC–MS/MS: Application to Biomarker Study in Subjects Tested for SARS-CoV-2 [mdpi.com]

- 6. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]

Development and Validation of a Stability-Indicating HPLC Method for the Determination of Calcitriol and Its Impurities

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcitriol, the biologically active form of Vitamin D3, is a critical hormone regulating calcium and phosphate (B84403) homeostasis. Due to its potent nature, the purity of Calcitriol drug substance and the profile of its impurities must be meticulously controlled to ensure safety and efficacy. Calcitriol is susceptible to degradation via several pathways, including isomerization, oxidation, and photodegradation, necessitating a robust analytical method to separate and quantify the active pharmaceutical ingredient (API) from any potential process-related and degradation impurities.